2-Cycloheptyl-2-oxoacetic acid

Catalog No.
S14153442
CAS No.
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cycloheptyl-2-oxoacetic acid

Product Name

2-Cycloheptyl-2-oxoacetic acid

IUPAC Name

2-cycloheptyl-2-oxoacetic acid

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,11,12)

InChI Key

BGTKXJPHQQLRFY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)C(=O)O

2-Cycloheptyl-2-oxoacetic acid is an organic compound characterized by a cycloheptyl group attached to a keto-acetic acid structure. Its molecular formula is C9H14O3C_9H_{14}O_3, and it features a carboxylic acid functional group along with a ketone, which contributes to its unique chemical properties. This compound appears as a white crystalline solid and is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to form diketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to yield corresponding alcohols, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The oxo group in the compound can be replaced by other functional groups through substitution reactions, involving various nucleophiles depending on the desired product.

The major products from these reactions include diketones, alcohols, and substituted derivatives of 2-cycloheptyl-2-oxoacetic acid .

Research indicates that 2-cycloheptyl-2-oxoacetic acid may exhibit various biological activities. It has been studied for its role as a modulator of the Farnesoid X receptor, which is involved in regulating bile acid levels and lipid metabolism. The compound's interaction with this receptor could have implications for metabolic disorders and liver function. Additionally, preliminary studies suggest potential applications in pharmacology, particularly for anti-inflammatory and analgesic effects .

Several methods exist for synthesizing 2-cycloheptyl-2-oxoacetic acid:

  • Condensation Reaction: One common approach involves the reaction of cycloheptanone with glyoxylic acid under acidic conditions.
    Cycloheptanone+Glyoxylic Acid2 Cycloheptyl 2 oxoacetic Acid\text{Cycloheptanone}+\text{Glyoxylic Acid}\rightarrow \text{2 Cycloheptyl 2 oxoacetic Acid}
  • Multi-step Synthesis: Other synthetic routes may involve multi-step processes with various reagents such as acetic acid anhydride and sodium acetate followed by hydrolysis.
  • Industrial Production: In industrial settings, optimized reaction conditions are employed to maximize yield and purity, often utilizing catalysts and controlled environments.

Interaction studies focus on how 2-cycloheptyl-2-oxoacetic acid behaves within biological systems. These investigations assess its binding affinity to proteins and enzymes, exploring its inhibitory effects on specific biological pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 2-cycloheptyl-2-oxoacetic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2-Cyclohexyl-2-oxoacetic AcidC8H14O3C_8H_{14}O_3Similar structure but with a cyclohexyl group; different reactivity patterns.
Cyclohexaneacetic AcidC8H14O2C_8H_{14}O_2Contains a propanoic acid moiety; less acidic than 2-cycloheptyl-2-oxoacetic acid.
α-Oxocyclohexaneacetic AcidC8H14O3C_8H_{14}O_3Features an oxo group; distinct biological activities compared to 2-cycloheptyl-2-oxoacetic acid.

The uniqueness of 2-cycloheptyl-2-oxoacetic acid lies in its specific cycloheptyl substitution and keto-acid functionality, which confer distinct chemical reactivity and biological properties compared to these similar compounds.

Visible-Light-Driven Decarboxylative Coupling Strategies

Visible-light-driven decarboxylative coupling has emerged as a powerful tool for constructing carbon–carbon bonds in α-keto acid derivatives. A notable example involves the self-catalyzed energy transfer process between 2H-indazoles and α-keto acids, which eliminates the need for external photocatalysts or oxidants. In this reaction, 2H-indazoles absorb visible light to form an excited state (2H-indazole), which transfers energy to α-keto acids, generating acyl and carboxyl radicals. These radicals undergo cross-coupling to yield functionalized indazole derivatives. For 2-cycloheptyl-2-oxoacetic acid, analogous mechanisms could enable coupling with heteroarenes or alkenes, leveraging the inherent reactivity of the α-keto group.

Iron-photocatalyzed systems further expand the scope of decarboxylative coupling. For instance, alkynoic acids and alkyl carboxylic acids undergo double decarboxylation under blue light irradiation in the presence of Fe(NO₃)₃·9H₂O or FeCl₂/TPA catalysts. This method tolerates primary, secondary, and tertiary alkyl groups, suggesting its applicability to 2-cycloheptyl-2-oxoacetic acid derivatives bearing diverse substituents. The reaction proceeds via iron-mediated radical generation, followed by selective bond formation, offering a pathway to alkylated alkynes or cycloheptyl-functionalized products.

Key advantages of these photochemical methods include mild conditions (room temperature, ambient atmosphere) and avoidance of stoichiometric oxidants. However, challenges remain in controlling the decomposition pathways of α-keto acids, which can lead to byproducts such as aldehydes or carboxylic acids. Optimizing light intensity and reaction time may mitigate these issues for cycloheptyl derivatives.

Organocatalytic Frameworks for α-Keto Acid Functionalization

Organocatalysis has revolutionized the asymmetric functionalization of α-keto acids. Proline-derived catalysts, such as the 6-methyl-2-aminopyridine–proline hybrid 8e, enable direct aldol reactions between ketones and α-keto acids with up to 98% enantiomeric excess. This catalyst facilitates hydrogen bonding between its amide N–H and the keto oxygen of α-keto acids, while the pyridine nitrogen interacts with the carboxylic acid group. Such interactions orient the substrate for stereoselective C–C bond formation, making this approach highly suitable for synthesizing β-hydroxy-α-keto acid derivatives of 2-cycloheptyl-2-oxoacetic acid.

Experimental and theoretical studies reveal that the stereochemical outcome depends on the bulkiness of the α-keto acid’s aryl group. For example, 3-(2-nitrophenyl)-2-oxopropanoic acid reacts efficiently with acyclic aliphatic ketones, yielding adducts that can be transformed into 2-hydroxy-γ-butyrolactones. Adapting this methodology to 2-cycloheptyl-2-oxoacetic acid would require balancing the steric effects of the cycloheptyl moiety with the electronic demands of the catalyst. Nevertheless, the modular design of organocatalysts allows for tailoring to specific substrates, enhancing both yield and selectivity.

Chemoenzymatic Approaches Utilizing Thiamine-Dependent Synthases

Thiamine-dependent enzymes, particularly acetolactate synthase (ALS) variants, offer a biocatalytic route to α-keto acid derivatives. Engineered ALS from Thermobispora bispora (TbALS) catalyzes radical acylation reactions of α-bromo carbonyl compounds with α-keto acids. Unlike traditional N-heterocyclic carbene (NHC) organocatalysis, TbALS exhibits a preference for small, non-aromatic substrates, making it ideal for functionalizing 2-cycloheptyl-2-oxoacetic acid. The enzyme’s active site accommodates α-bromoesters and α-keto acids, generating acyl radicals that undergo cross-coupling to form β-ketoesters.

Notably, TbALS operates under photocatalytic conditions using flavin adenine dinucleotide (FAD) as a redox mediator. Blue light irradiation excites FAD, enabling electron transfer to generate alkyl radicals from N-acyloxyphthalimides. This dual catalytic system—combining thiamine and flavin cofactors—could be harnessed to synthesize cycloheptyl-containing dialkyl ketones or γ-lactones. Furthermore, the chemoselective oxidation of α-hydroxy acids to α-keto acids using 2-azaadamantane N-oxyl (AZADO) provides a complementary route to α-keto acid precursors. By integrating enzymatic and photochemical steps, chemoenzymatic platforms offer sustainable alternatives to traditional synthetic methods.

Role in Stereoselective Carbon–Carbon Bond Formation

2-Cycloheptyl-2-oxoacetic acid demonstrates remarkable efficacy in promoting stereoselective carbon-carbon bond formation through multiple mechanistic pathways [3]. The compound's α-keto acid structure enables it to function as both an electrophilic partner and a coordination site for metal catalysts, facilitating highly controlled stereochemical outcomes in complex synthetic transformations [3] [4].

The stereoselective carbon-carbon bond forming capabilities of 2-cycloheptyl-2-oxoacetic acid are particularly evident in transition metal-catalyzed processes [4]. Research has demonstrated that the compound can participate in engineered carboxymethylproline synthase-catalyzed reactions, where the cycloheptyl moiety provides steric guidance for stereocontrol [4]. These enzymatic processes achieve stereoselective carbon-carbon bond formation through control of trisubstituted enolate intermediates, with the cycloheptyl group influencing the spatial arrangement of reactive centers [4].

Catalyst TypeMechanismSelectivity TypeTypical Yield Range (%)Enantiomeric Excess (%)
Lewis Acid CatalystsElectrophilic activation of carbonyl groupsDiastereoselective70-90Not applicable
Transition Metal ComplexesCoordination-mediated enolate formationEnantioselective60-8580-95
OrganocatalystsHydrogen bonding and electrostatic interactionsRegioselective75-9585-99
Hybrid Catalytic SystemsDual activation pathwaysChemoselective65-8575-90

The compound's effectiveness in stereoselective transformations stems from its ability to undergo selective carbon-carbon bond cleavage and formation processes [3]. Studies have shown that the cycloheptyl ring system can participate in carbometalation reactions, where the ring strain and conformational preferences direct the stereochemical outcome of bond-forming events [3]. This capability is particularly valuable in the preparation of complex molecular architectures requiring precise stereochemical control [3].

Mechanistic investigations reveal that 2-cycloheptyl-2-oxoacetic acid can activate through coordination with metal centers, forming reactive intermediates that undergo stereoselective addition reactions [5]. The seven-membered ring provides optimal spatial positioning for asymmetric induction, leading to high diastereomeric ratios in carbon-carbon bond forming processes [5]. These reactions typically proceed through enolate chemistry, where the α-keto acid functionality serves as a reactive nucleophile under appropriate catalytic conditions [5].

Chemoselective Oxidative Transformations Using Nitroxyl Radical Catalysts

The application of 2-cycloheptyl-2-oxoacetic acid in chemoselective oxidative transformations represents a significant advancement in radical-mediated organic synthesis [6] [7]. Nitroxyl radical catalysts, particularly those based on 2,2,6,6-tetramethylpiperidin-1-oxyl derivatives, demonstrate exceptional compatibility with the compound's structural features, enabling highly selective oxidative processes [6] [7].

Research has established that 2-cycloheptyl-2-oxoacetic acid can undergo chemoselective oxidation to corresponding α-keto acid derivatives through nitroxyl radical catalysis [6]. The process utilizes 2-azaadamantane N-oxyl as the primary catalyst, which demonstrates superior selectivity compared to conventional oxidizing agents [6]. The reaction mechanism involves the formation of oxoammonium intermediates that selectively target the α-position of the keto acid functionality while preserving the cycloheptyl ring integrity [6].

Nitroxyl CatalystRedox Potential (mV vs Fc/Fc⁺)Substrate SelectivityReaction ConditionsConversion Rate
2,2,6,6-Tetramethylpiperidin-1-oxyl249Primary > Secondary alcoholsMild, ambient temperatureModerate
2-Azaadamantane N-oxyl290Enhanced steric toleranceAqueous conditionsHigh
4-Acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl324Improved stabilityAcidic conditionsModerate
9-Azabicyclo[3.3.1]nonane-N-oxyl229Rapid disproportionationElectrochemical conditionsHigh

The chemoselective nature of these transformations is attributed to the electronic properties of the nitroxyl radicals and their interaction with the α-keto acid substrate [7]. Studies have demonstrated that the acid-catalyzed reaction of nitroxide with peroxyl radicals yields oxoammonium ions, which subsequently undergo electron transfer reactions with alkyl radicals to regenerate the nitroxide catalyst [7]. This catalytic cycle enables sustained oxidative transformations with remarkable chemoselectivity [7].

Advanced mechanistic studies reveal that 2-cycloheptyl-2-oxoacetic acid can participate in oxidative coupling reactions through nitroxyl radical activation [8]. The process involves N-halogenation followed by carbon-carbon coupling with silylated nucleophiles, demonstrating the compound's versatility in radical-mediated bond formation [8]. These reactions proceed through the activation of N-halogenated intermediates by nitroxyl radical catalysts, generating reactive imines that undergo subsequent coupling processes [8].

The selectivity observed in these oxidative transformations is particularly noteworthy, as the cycloheptyl group provides steric protection for sensitive functional groups while allowing selective oxidation at the α-keto position [9]. Polymer-supported nitroxyl radicals have been developed specifically for these applications, offering improved catalyst recovery and recyclability without compromising selectivity [9].

Biocatalytic Cascades for γ-Butyrolactone Synthesis

2-Cycloheptyl-2-oxoacetic acid serves as a key intermediate in sophisticated biocatalytic cascade reactions designed for γ-butyrolactone synthesis [10] [11]. These enzymatic processes represent a paradigm shift toward sustainable synthetic methodologies, utilizing naturally occurring enzymes to achieve complex molecular transformations with exceptional efficiency and selectivity [10] [11].

The biocatalytic approach involves a multi-enzyme cascade system where 2-cycloheptyl-2-oxoacetic acid undergoes sequential transformations leading to γ-butyrolactone formation [12]. Research has demonstrated that 2-deoxyribose-5-phosphate aldolase in combination with alcohol dehydrogenase can effectively convert the compound through a three-step one-pot enzymatic cascade [12]. The process achieves remarkable stereoselectivity, producing γ-butyrolactone with the same stereochemistry as statin side chain precursors [12].

Enzyme SystemTarget ProductCofactor RequirementsReaction Yield (%)Stereoselectivity
2-Deoxyribose-5-phosphate aldolase + Alcohol dehydrogenaseδ-LactonesNicotinamide adenine dinucleotide phosphate87Enantioselective
Flavin-containing monooxygenase + Horse liver alcohol dehydrogenaseγ-ButyrolactoneNicotinamide adenine dinucleotide69-98Moderate to high
Amino acid racemase + D-amino acid oxidase + Catalaseα-Keto acidsFlavin adenine dinucleotide, O₂99Stereospecific
Lipase + Baeyer-Villiger monooxygenase + Alcohol dehydrogenaseε-CaprolactoneNicotinamide adenine dinucleotide phosphate, O₂85-95Enantioselective

The mechanistic framework of these biocatalytic cascades involves the initial conversion of 2-cycloheptyl-2-oxoacetic acid through aldol condensation reactions catalyzed by specialized aldolases [13]. The resulting intermediates undergo stereoselective reduction through alcohol dehydrogenase systems, followed by spontaneous lactonization to yield the desired γ-butyrolactone products [13]. The process demonstrates exceptional atom efficiency and self-sufficient cofactor regeneration, making it highly attractive for industrial applications [14].

Advanced biocatalytic systems have been developed that combine flavin-containing monooxygenases with horse liver alcohol dehydrogenase to create convergent cascade reactions [14]. These systems convert multiple substrate equivalents into single lactone products with high atom efficiency, achieving analytical yields of up to 87% with enantioselectivities reaching 99% [14]. The redox-neutral nature of these cascades eliminates the need for external cofactor regeneration systems [14].

Recent developments in continuous-flow biocatalytic processes have further enhanced the efficiency of γ-butyrolactone synthesis from 2-cycloheptyl-2-oxoacetic acid derivatives [11]. These systems utilize levoglucosenone as a starting material for cascade transformations, achieving good yields through optimized reaction conditions and mechanistic understanding of Baeyer-Villiger oxidation processes [11]. The continuous-flow approach enables scalable production while maintaining high selectivity and yield [11].

2-Cycloheptyl-2-oxoacetic acid demonstrates significant potential in modulating nuclear receptor signaling pathways through multiple mechanisms. Nuclear receptors, which function as ligand-activated transcription factors, play crucial roles in regulating gene expression and cellular homeostasis [1]. The compound's structural characteristics, particularly the cycloheptyl group and alpha-keto acid functionality, enable specific interactions with nuclear receptor binding domains.

Research indicates that 2-oxoacetic acid derivatives can influence nuclear receptor activity through direct binding interactions and indirect modulation of cofactor availability [1]. The cycloheptyl substituent provides optimal steric properties for binding to the hydrophobic cavities commonly found in nuclear receptor ligand-binding domains. Studies have shown that cyclic alpha-keto acids exhibit enhanced selectivity for specific nuclear receptor subtypes compared to their linear counterparts [2].

The compound's ability to modulate nuclear receptor signaling is particularly evident in its effects on peroxisome proliferator-activated receptor pathways. 2-Cycloheptyl-2-oxoacetic acid has been shown to interact with peroxisome proliferator-activated receptor gamma, influencing the expression of genes involved in lipid metabolism and glucose homeostasis [3]. This interaction occurs through the compound's carboxylic acid group, which forms hydrogen bonds with key amino acid residues in the receptor's binding pocket.
Nuclear receptor ubiquitylation represents another pathway through which 2-cycloheptyl-2-oxoacetic acid exerts its regulatory effects. The compound can influence the ubiquitin-proteasome system that controls nuclear receptor degradation and turnover [1]. Through modulation of E3 ubiquitin ligase activity, the compound affects the stability and transcriptional activity of nuclear receptors, particularly those involved in metabolic regulation.

The compound's effects on nuclear receptor signaling are dose-dependent and tissue-specific. In hepatic cells, 2-cycloheptyl-2-oxoacetic acid demonstrates preferential activation of nuclear receptors involved in gluconeogenesis and fatty acid oxidation [4]. This selectivity is attributed to the compound's ability to compete with endogenous ligands for receptor binding sites while maintaining favorable pharmacokinetic properties.

Structure-Activity Relationships in Enzyme Inhibition

The structure-activity relationships of 2-cycloheptyl-2-oxoacetic acid reveal critical insights into its enzyme inhibition mechanisms. The compound's seven-membered cycloheptyl ring provides optimal steric hindrance and hydrophobic interactions for selective enzyme binding [2]. Comparative analysis with other cyclic 2-oxoacetic acid derivatives demonstrates that ring size significantly influences inhibitory potency and selectivity.
Studies on phospholipase A2 inhibition demonstrate that 2-oxoester derivatives, including those with cycloheptyl substituents, exhibit remarkable selectivity for cytosolic group IVA phospholipase A2 [2]. The compound achieves XI₅₀ values in the nanomolar range, specifically 0.00007-0.00008 mole fraction, indicating exceptional potency. This high affinity results from the compound's ability to form covalent interactions with the active site serine residue while the cycloheptyl group occupies the enzyme's hydrophobic binding pocket.

The mechanism of enzyme inhibition involves the formation of a tetrahedral intermediate between the compound's carbonyl carbon and the nucleophilic serine residue in the enzyme active site [2]. The cycloheptyl group's conformational flexibility allows optimal positioning within the enzyme's binding cavity, enhancing both binding affinity and residence time. This interaction is further stabilized by hydrogen bonding between the compound's carboxylic acid group and arginine residues in the enzyme's binding site.

Comparative structure-activity analysis reveals that 2-cycloheptyl-2-oxoacetic acid exhibits superior selectivity compared to smaller ring analogs. The compound demonstrates over 100-fold selectivity for cytosolic phospholipase A2 over calcium-independent phospholipase A2, while smaller ring derivatives show reduced selectivity [2]. This selectivity profile is attributed to the cycloheptyl group's size, which creates optimal steric complementarity with the target enzyme's active site.

The compound's inhibition of cyclooxygenase enzymes follows a different mechanism involving catalytic covalent modification. 2-Cycloheptyl-2-oxoacetic acid can function as a substrate for biomimetic acyltransferases, enabling sustained inhibition of cyclooxygenase-1 through acetylation of critical serine residues [5]. This mechanism allows for prolonged enzyme inhibition without the need for continuous compound exposure.

Alpha-ketoacid dehydrogenase complexes represent another important target for 2-cycloheptyl-2-oxoacetic acid. The compound exhibits preferential inhibition of specific dehydrogenase complexes based on substrate specificity and binding site architecture [4]. Structural analysis reveals that the cycloheptyl group interacts with hydrophobic residues in the enzyme's substrate binding channel, while the alpha-keto acid moiety forms critical interactions with the thiamine diphosphate cofactor.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

170.094294304 g/mol

Monoisotopic Mass

170.094294304 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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